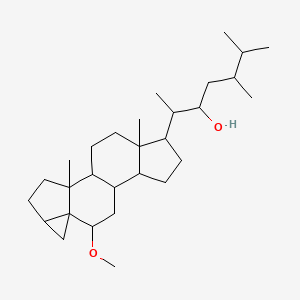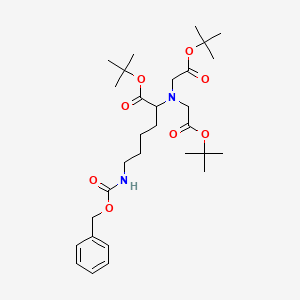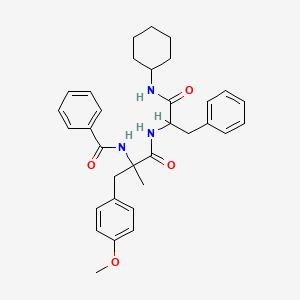
N-Benzoyl-O,a-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-Benzoyl-O,a-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide involves several steps. One common method includes the protection of functional groups, coupling reactions, and deprotection steps. The specific synthetic route and reaction conditions can vary, but typically involve the use of reagents such as benzoyl chloride, dimethyltyrosine, and cyclohexylamine
Análisis De Reacciones Químicas
N-Benzoyl-O,a-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-Benzoyl-O,a-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Benzoyl-O,a-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide involves its interaction with specific molecular targets and pathways. It is known to interact with proteins and enzymes, affecting their function and activity. The exact molecular targets and pathways involved can vary depending on the specific research context .
Comparación Con Compuestos Similares
N-Benzoyl-O,a-dimethyl-D-tyrosyl-N-cyclohexyl-L-phenylalaninamide can be compared with other similar compounds, such as:
D-α-Methyltyrosine: This compound is an intermediate in the synthesis of this compound and has similar chemical properties.
N-Benzoyl-D-tyrosine: This compound is structurally similar but lacks the dimethyl and cyclohexyl groups, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a unique set of molecular targets and pathways .
Propiedades
Fórmula molecular |
C33H39N3O4 |
|---|---|
Peso molecular |
541.7 g/mol |
Nombre IUPAC |
N-[1-[[1-(cyclohexylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-methoxyphenyl)-2-methyl-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C33H39N3O4/c1-33(23-25-18-20-28(40-2)21-19-25,36-30(37)26-14-8-4-9-15-26)32(39)35-29(22-24-12-6-3-7-13-24)31(38)34-27-16-10-5-11-17-27/h3-4,6-9,12-15,18-21,27,29H,5,10-11,16-17,22-23H2,1-2H3,(H,34,38)(H,35,39)(H,36,37) |
Clave InChI |
CCBHAMSLAUWPJD-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=C(C=C1)OC)(C(=O)NC(CC2=CC=CC=C2)C(=O)NC3CCCCC3)NC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(2,5-dicarboxyphenyl)phenyl]terephthalic acid](/img/structure/B12287867.png)


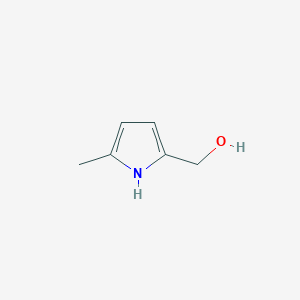
![tert-Butyl 5-(bromomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B12287890.png)
![N-(6-(tert-butylsulfonyl)-7-methoxyquinolin-4-yl)benzo[d]thiazol-5-amine](/img/structure/B12287893.png)

![N-[4-[[6-amino-9-[5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B12287897.png)

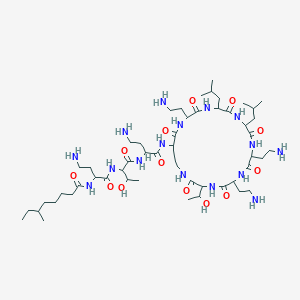
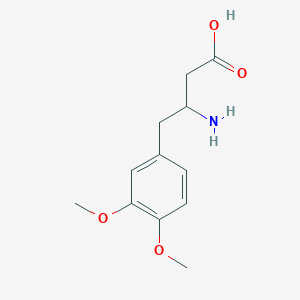
![2-amino-N-[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;dihydrochloride](/img/structure/B12287924.png)
